molecular formula C7H13F3N2O2S B11761427 N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B11761427
M. Wt: 246.25 g/mol
InChI Key: GZWHPKPKHTUWSS-PHDIDXHHSA-N
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Description

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C7H13F3N2O2S and a molecular weight of 246.25 g/mol . This compound is known for its unique structural features, including a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C7H13F3N2O2S

Molecular Weight

246.25 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1

InChI Key

GZWHPKPKHTUWSS-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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